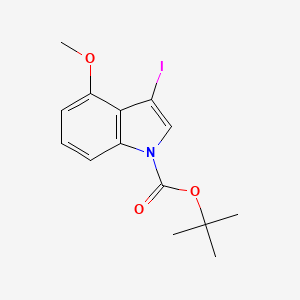

tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate

描述

tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate (CAS: 1309365-09-0) is a halogenated indole derivative with a molecular formula of C₁₄H₁₆INO₃ and a molecular weight of 373.19 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen, a methoxy substituent at position 4, and an iodine atom at position 2. Its storage recommendation is 2–8°C under dry conditions, reflecting its sensitivity to heat and moisture .

The iodine atom at position 3 enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group at position 4 modulates electronic effects and solubility. This compound is primarily used in pharmaceutical and materials science research as a synthetic intermediate .

属性

IUPAC Name |

tert-butyl 3-iodo-4-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-8-9(15)12-10(16)6-5-7-11(12)18-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMMLBUGWIRNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693662 | |

| Record name | tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309365-09-0 | |

| Record name | tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Electrophilic Iodination of 4-Methoxy-1H-indole

A widely reported method involves the direct iodination of 4-methoxy-1H-indole using iodine in the presence of a base in a polar aprotic solvent such as dimethylformamide (DMF):

- Procedure : Iodine (2.57 g, 10.1 mmol) is dissolved in 15 mL DMF and added dropwise to a stirred solution of 4-methoxy-1H-indole (1.50 g, 10.0 mmol) and potassium hydroxide (1.65 g, 25.0 mmol) in 15 mL DMF at room temperature.

- Reaction time : Approximately 45 minutes.

- Workup : The reaction mixture is poured into ice water containing 1% ammonia and 0.2% sodium disulfite to quench excess iodine and precipitate the iodinated product.

- Isolation : The precipitate is filtered and washed with ice water to yield the crude iodinated intermediate.

This step selectively introduces iodine at the 3-position of the indole ring due to the directing effects of the methoxy group at position 4 and the inherent reactivity of the indole nucleus.

Protection of the Indole Nitrogen as tert-Butyl Carbamate

Following iodination, the indole nitrogen is protected to form the tert-butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate:

- Typical reagents : Di-tert-butyl dicarbonate (Boc2O) is used to introduce the Boc protecting group.

- Conditions : Usually performed in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine or sodium bicarbonate to neutralize the generated acid.

- Outcome : The Boc-protected iodinated indole is obtained in good yield, stable for further synthetic transformations.

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Methoxy-1H-indole + I2 + KOH in DMF, rt, 45 min | 3-Iodo-4-methoxy-1H-indole | ~85 | Electrophilic iodination |

| 2 | 3-Iodo-4-methoxy-1H-indole + Boc2O + base, DCM/THF, rt | This compound | 70–90 | Nitrogen protection |

- The iodination proceeds via electrophilic aromatic substitution, where iodine acts as the electrophile activated by the base and solvent environment.

- The methoxy substituent at the 4-position activates the aromatic ring toward substitution at the 3-position due to resonance and inductive effects.

- The Boc protection involves nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of Boc2O, forming the carbamate linkage.

Some literature describes multi-step syntheses starting from 4-bromo-1H-indole, involving:

- Vilsmeier-Haack formylation to introduce a formyl group at the 3-position.

- Reduction of the formyl group to an alcohol.

- Protection of the alcohol and nitrogen functionalities.

- Subsequent iodination at the 3-position.

However, these routes are more complex and less direct compared to the one-pot iodination and Boc protection sequence.

- [^1H NMR (CDCl3)](pplx://action/followup) : Characteristic signals include a singlet at δ 1.70 ppm (tert-butyl protons), aromatic protons between δ 7.2–7.8 ppm, and a methoxy singlet near δ 3.7–3.9 ppm.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight 373.19 g/mol.

- Melting point and purity : Confirmed by chromatographic methods and elemental analysis.

| Parameter | Condition | Outcome/Notes |

|---|---|---|

| Solvent for iodination | DMF | Polar aprotic, dissolves reagents well |

| Base | KOH | Activates iodine, facilitates substitution |

| Temperature | Room temperature | Mild conditions, prevents side reactions |

| Reaction time (iodination) | 45 min | Sufficient for complete conversion |

| Workup | Ice water with ammonia and sodium disulfite | Quenches iodine, precipitates product |

| Boc protection reagent | Boc2O | Standard protecting group reagent |

| Solvent for Boc protection | DCM or THF | Common organic solvents |

| Base for Boc protection | Triethylamine or NaHCO3 | Neutralizes acid byproducts |

| Yield (overall) | 70–90% | High efficiency for synthetic purposes |

The preparation of this compound is effectively achieved via direct electrophilic iodination of 4-methoxy-1H-indole under basic conditions in DMF, followed by nitrogen protection with di-tert-butyl dicarbonate. This method offers a straightforward, high-yielding, and reproducible route to this important intermediate. The reaction conditions are mild, and the process is amenable to scale-up for synthetic and pharmaceutical applications.

化学反应分析

tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Electrophilic Substitution: The iodine atom can be replaced by other electrophiles under suitable conditions.

Reduction: The compound can be reduced to remove the iodine atom, yielding a deiodinated product.

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or other oxidized derivatives.

Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various substituents at the 3-position.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate has several applications in scientific research:

Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly those containing the indole moiety.

Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.

Biological Studies: The compound is used in studies investigating the biological activity of indole derivatives, including their interactions with various biological targets

作用机制

The mechanism of action of tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate is primarily related to its ability to interact with biological targets through its indole core. The indole moiety is known to bind to various receptors and enzymes, influencing biological pathways. The presence of the iodine atom and methoxy group can modulate the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives synthesized from this compound .

相似化合物的比较

Structural and Functional Group Variations

Key structural differences among tert-butyl indole carboxylates lie in substituent positions and types, which influence reactivity, physicochemical properties, and applications. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Crystallographic and Analytical Data

- Crystallography : Compounds like tert-butyl 3-(8-bromo-4H,10H-1,2-oxazolo[4,3-c][1]benzoxepin-10-yl)-2-methyl-1H-indole-1-carboxylate () have been structurally characterized using SHELXL and ORTEP-III , revealing bond lengths and angles critical for understanding reactivity.

- NMR Profiling : tert-Butyl 3-methyl-2-(((steroid)methyl)-1H-indole-1-carboxylate () was analyzed via ¹H/¹³C NMR, demonstrating the utility of NMR in confirming substituent positions .

生物活性

tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is known for its significant biological activities and applications in medicinal chemistry. This compound features an indole core with a tert-butyl ester, an iodine atom, and a methoxy group, contributing to its unique reactivity and biological potential.

- Molecular Formula : CHINO

- Molecular Weight : 373.186 g/mol

- CAS Number : 1309365-09-0

These properties facilitate its use as an intermediate in organic synthesis and pharmaceutical research.

The biological activity of this compound is primarily attributed to the indole moiety, which can interact with various biological targets, including receptors and enzymes. The presence of the iodine atom enhances electrophilic substitution reactions, while the methoxy group may influence binding affinity and specificity.

Biological Activities

Research highlights several biological activities associated with this compound:

-

Anticancer Activity :

- Studies indicate that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the indole structure have resulted in compounds with IC values in the micromolar range against human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines .

- Antimicrobial Activity :

- Pharmacological Applications :

Anticancer Activity

A study demonstrated that certain indole derivatives, including those related to this compound, exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For example:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).

- Results : Compounds showed IC values ranging from 10 µM to 20 µM against these cell lines, suggesting effective growth inhibition .

Antimicrobial Studies

Research on related compounds has indicated effective inhibition against various microbial strains:

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indole Derivative A | Staphylococcus aureus | 0.5 µg/mL |

| Indole Derivative B | Escherichia coli | 1.0 µg/mL |

| tert-butyl 3-iodo-4-methoxy | Mycobacterium tuberculosis | Not yet tested |

These findings point towards a robust antimicrobial profile that warrants further exploration.

常见问题

Basic Questions

Q. What synthetic strategies are commonly employed for preparing tert-butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A typical route involves starting from 4-bromo-1H-indole derivatives, where bromine is replaced via halogen exchange or direct iodination. For example, Kumar et al. (2022) demonstrated the use of tert-butyl carbamate protection to stabilize the indole NH during functionalization, followed by regioselective iodination at the 3-position using N-iodosuccinimide (NIS) under controlled acidic conditions . Optimization includes adjusting reaction temperature (0–25°C), solvent polarity (e.g., DCM vs. THF), and stoichiometry of iodinating agents to minimize over-iodination.

Q. Which spectroscopic techniques are most reliable for characterizing tert-butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate, and how can conflicting data be resolved?

- Methodological Answer :

- 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.6 ppm (1H) and 28–30 ppm (13C), while the methoxy group resonates at ~3.8 ppm (1H) and 55–60 ppm (13C). Iodo-substitution deshields adjacent protons, causing downfield shifts .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks ([M+H]+) and fragmentation patterns (e.g., loss of CO2 from the carboxylate).

- Contradictions : Discrepancies in NOESY/ROESY data (e.g., methoxy group orientation) can be resolved via X-ray crystallography. SHELX-refined structures provide unambiguous confirmation of regiochemistry and steric effects .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the reactivity of the indole nucleus in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The tert-butyl group imposes steric hindrance, directing coupling reactions to the less-hindered 3-iodo position. For instance, in , tert-butyl protection of the indole NH enabled selective C–C bond formation at the 2-position via Pd-catalyzed couplings . Computational modeling (DFT) can predict reactivity by analyzing LUMO distribution and steric maps. Experimental validation involves comparing coupling efficiencies of protected vs. unprotected derivatives .

Q. What strategies mitigate steric hindrance during late-stage functionalization of tert-butyl-protected indole derivatives?

- Methodological Answer :

- Microwave-assisted synthesis : Enhances reaction rates under high temperatures, overcoming steric barriers (e.g., Sonogashira couplings at 100°C) .

- Bulky ligand systems : Use of XPhos or SPhos ligands in Pd catalysis improves access to hindered sites .

- Protecting group manipulation : Temporary silyl protection (e.g., TBDMS) of methoxy groups can reduce steric clashes during iodination or alkylation .

Q. How do crystallographic data (e.g., SHELX-refined structures) inform the design of tert-butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate derivatives for supramolecular assembly?

- Methodological Answer : SHELX-refined structures reveal hydrogen-bonding motifs (e.g., N–H···O interactions between carbamate and methoxy groups) and π-π stacking distances, which guide the design of co-crystals or MOFs. For example, Bernstein et al. (1995) used graph-set analysis to predict aggregation patterns, enabling the engineering of crystals with tailored porosity or stability . Intermolecular interactions can be further validated via Hirshfeld surface analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in the synthesis of this compound?

- Methodological Answer :

- Reaction monitoring : Use in situ IR or LC-MS to detect intermediates and optimize quenching times.

- Purification challenges : The tert-butyl group increases hydrophobicity, complicating column chromatography. Switching to reverse-phase HPLC or recrystallization (e.g., hexane/EtOAc) improves recovery .

- Side reactions : Iodine may participate in unintended Ullmann or Glaser couplings; adding radical scavengers (e.g., BHT) suppresses these pathways .

Applications in Drug Discovery

Q. What role does this compound play in the synthesis of protein degraders (e.g., PROTACs)?

- Methodological Answer : The iodine atom serves as a handle for installing linkers or E3 ligase-recruiting motifs via Sonogashira or Buchwald-Hartwig couplings. In , tert-butyl-protected indole derivatives were functionalized with piperazine and nitro groups to create WDR5 degraders, demonstrating >80% target degradation in cellular assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。